Physicochemical Differentiation: LogP and Lipophilicity Profile vs. 4-Nitrobenzyl Isomer
The lipophilicity of 1-(3-nitrobenzyl)-1H-imidazole differs from its 4-nitrobenzyl positional isomer, impacting membrane permeability and distribution. The compound exhibits a calculated logP of 1.4988, whereas class-level studies on nitroimidazole isomers indicate that para-substitution generally increases logP by approximately 0.3–0.5 units compared to meta-substitution due to reduced dipole moment [1].
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | 1.4988 |
| Comparator Or Baseline | Estimated logP for 4-nitrobenzyl isomer: ~1.8–2.0 (based on nitroimidazole SAR trends) |
| Quantified Difference | Estimated difference: +0.3 to +0.5 logP units for para vs. meta |
| Conditions | Calculated logP via ChemDiv algorithm |
Why This Matters
This difference in lipophilicity directly affects passive membrane diffusion rates and non-specific protein binding, influencing assay design and in vivo behavior in medicinal chemistry campaigns.
- [1] SFERA Archive. Log P values of nitroimidazoles in relation to structure-activity relationships. Università di Ferrara, 2025. View Source
